N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a methanesulfonyl-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopropyl ring: This can be achieved through cyclopropanation reactions involving alkenes and diazo compounds.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Attachment of the methanesulfonyl-substituted phenyl group: This can be done through electrophilic aromatic substitution reactions.
Formation of the final amide bond: This step often involves coupling reactions using reagents like carbodiimides or other activating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of base or acid catalysts.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide exerts its effects would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-[(5-methylphenyl)amino]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonylphenyl)amino]acetamide
Uniqueness
The uniqueness of N-(1-cyano-1-cyclopropylethyl)-2-[(5-methanesulfonyl-2-methylphenyl)amino]acetamide lies in its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds. These differences could be exploited in various applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(2-methyl-5-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-11-4-7-13(23(3,21)22)8-14(11)18-9-15(20)19-16(2,10-17)12-5-6-12/h4,7-8,12,18H,5-6,9H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQRCUOORKFKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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